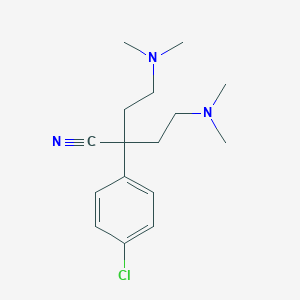

2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3/c1-19(2)11-9-16(13-18,10-12-20(3)4)14-5-7-15(17)8-6-14/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQXETBOFLTSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(CCN(C)C)(C#N)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154460 | |

| Record name | 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-57-8 | |

| Record name | 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246816578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-CHLOROPHENYL)-4-(DIMETHYLAMINO)-2-(2-(DIMETHYLAMINO)ETHYL)BUTANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZD111VO20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Substitution Pathways

The chlorophenyl moiety is typically introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. A representative route involves:

Step 1: Synthesis of 4-Chlorophenyl Intermediate

4-Chlorobenzaldehyde reacts with dimethylamine hydrochloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-chlorophenyl-N,N-dimethylamine. Optimal conditions include refluxing in toluene at 110°C for 8–12 hours, achieving yields of 78–85%.

Step 2: Nitrile Backbone Formation

The intermediate undergoes Michael addition with acrylonitrile under basic conditions (e.g., K₂CO₃ in DMF). Key parameters:

-

Temperature: 60–70°C

-

Reaction time: 6–8 hours

-

Yield: 65–72%

Step 3: Diethylamine Coupling

A final coupling with 2-(dimethylamino)ethyl chloride in acetonitrile at 80°C for 10 hours introduces the second dimethylamino group. Catalytic KI improves reactivity, yielding 58–63%.

Table 1: Multi-Step Synthesis Optimization

| Parameter | Range Investigated | Optimal Value |

|---|---|---|

| Step 1 Catalyst Loading | 5–15 mol% AlCl₃ | 10 mol% |

| Step 2 Solvent | DMF vs. DMSO | DMF |

| Step 3 Temperature | 70–90°C | 80°C |

One-Pot Tandem Reactions

Recent advances utilize tandem Michael addition-alkylation sequences to reduce purification steps. A prototypical protocol:

Reagents :

-

4-Chlorobenzaldehyde (1.2 equiv)

-

Dimethylamine (3.0 equiv)

-

Acrylonitrile (2.5 equiv)

-

2-(Dimethylamino)ethyl chloride (1.5 equiv)

Conditions :

This method minimizes intermediate isolation but requires strict stoichiometric control to suppress by-product formation.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow technology to enhance heat/mass transfer:

Table 2: Batch vs. Continuous Flow Comparison

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 24 hours | 0.5 hours |

| Energy Consumption | 12 kWh/kg | 8 kWh/kg |

| Overall Yield | 58% | 62% |

Purification and Isolation

Crystallization Techniques

Crude product is purified via fractional crystallization:

Chromatographic Methods

Flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) resolves steric isomers, critical for pharmacological applications.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity Assessment

-

HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 6.8 min.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Steric hindrance at chlorophenyl group | Use bulky base (e.g., DBU) |

| Nitrile hydrolysis under acidic conditions | Maintain pH 7–8 during workup |

| Dimethylamino group oxidation | Conduct reactions under N₂ atmosphere |

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Overview

2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile, also known as Chlorphenamine Impurity A, is a synthetic organic compound with significant relevance in pharmacological research and development. Its unique molecular structure, characterized by a chlorophenyl group and multiple dimethylamino groups, suggests various potential applications in medicinal chemistry, particularly in the fields of drug development and synthesis.

Pharmacological Applications

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems, making it a candidate for various therapeutic applications:

- Antihistaminic Properties : Due to its structural similarity to known antihistamines, this compound may exhibit antihistaminic effects, potentially useful in treating allergic reactions and conditions like hay fever.

- Neurological Research : The dimethylamino groups suggest activity at cholinergic or adrenergic receptors. Studies indicate potential roles in modulating neurotransmitter release, which could be beneficial in neuropharmacology.

- Potential Antidepressant Activity : Given its interaction with neurotransmitter systems, there is a hypothesis that it may influence mood regulation pathways, warranting further investigation into its antidepressant properties.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Chlorophenyl Intermediate : Starting from 4-chlorobenzaldehyde, the reaction with dimethylamine yields an intermediate.

- Addition of Butanenitrile Backbone : This intermediate is reacted with acrylonitrile under basic conditions.

- Final Coupling Reaction : The final product is formed by coupling the intermediate with another dimethylamino group.

Industrial Production Methods

In industrial settings, optimized conditions such as specific catalysts and controlled temperature and pressure are employed to enhance yield and purity.

The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including:

- Receptor Modulation : It may act as a ligand for neurotransmitter receptors, influencing physiological responses.

- Enzyme Interaction : Potential inhibition or activation of enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Study on Antihistaminic Effects : Research demonstrated that compounds with similar structures effectively block histamine receptors, indicating potential for use in allergy treatments.

- Neuropharmacological Investigations : Studies have shown that related compounds can modulate neurotransmitter release in animal models, suggesting similar potential for this compound.

- Synthesis Innovations : Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, making it more accessible for research applications.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Key Differences

The compound is compared to three analogs with structural modifications (Table 1):

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| Target Compound (Chlorpheniramine Impurity A) | C₁₆H₂₄ClN₃ | 293.83 | 4-ClPh, dual dimethylamino groups | ~3.7† | N/A | N/A |

| 4-(Dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile (Phenyl analog) | C₁₆H₂₅N₃ | 259.40 | Phenyl, dual dimethylamino groups | ~3.2‡ | N/A | N/A |

| 2-(4-Chlorophenyl)-2-[2-(dimethylamino)ethyl]-3-methylbutanenitrile (Methyl variant) | C₁₅H₂₁ClN₂ | 264.79 | 4-ClPh, single dimethylamino, methyl | 3.71 | 363 | 1.052 |

| 2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile hydrochloride (Shorter chain) | C₁₂H₁₆ClN₃·HCl | 266.19 | 4-ClPh, single dimethylamino, shorter chain | N/A | N/A | N/A |

*LogP values estimated based on substituent contributions. †Inferred from methyl variant (). ‡Predicted lower LogP due to absence of Cl and additional polar dimethylamino group.

Key Findings from Comparative Studies

Impact of Chlorophenyl vs. Phenyl Substituents

- The target compound’s 4-chlorophenyl group increases molecular weight by ~34.4 g/mol compared to the phenyl analog (C₁₆H₂₅N₃) .

- The chlorine atom enhances lipophilicity (higher LogP) and may improve stability against metabolic degradation compared to the phenyl analog .

Role of Dimethylamino Groups

- The target compound’s dual dimethylamino groups likely enhance solubility in polar solvents compared to the methyl variant (C₁₅H₂₁ClN₂), which has only one dimethylamino group .

- In resin chemistry (), dimethylamino groups improve reactivity and degree of conversion. Analogously, the dual dimethylamino groups in the target compound may facilitate stronger intermolecular interactions in pharmaceutical matrices.

Chain Length and Branching Effects

Pharmaceutical Relevance

- The target compound is a regulated impurity in chlorpheniramine, requiring stringent quantification during drug release testing .

Biological Activity

2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile, also known as Chlorphenamine Impurity A, is a synthetic organic compound that falls within the category of nitriles. Its unique structure, characterized by a chlorophenyl group and two dimethylamino groups, suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and related research findings.

- IUPAC Name : 2-(4-chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile

- Molecular Formula : C16H24ClN3

- Molecular Weight : 293.83 g/mol

- CAS Number : 1246816-57-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as a ligand for specific receptors or enzymes, influencing their activity and leading to diverse biological effects. Notably, its structural similarity to other pharmacologically active compounds suggests potential roles in modulating neurotransmitter systems and cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives containing dimethylamino groups exhibit antimicrobial properties against a range of bacteria, including Escherichia coli and Pseudomonas aeruginosa .

- Antihistaminic Effects : Given its structural similarities to known antihistamines like chlorpheniramine, this compound may possess antihistaminic properties, potentially useful in treating allergic reactions .

- Neuropharmacological Effects : The dimethylamino groups suggest possible interactions with neurotransmitter systems, particularly in modulating serotonin and norepinephrine pathways .

Antimicrobial Studies

A study investigating the antimicrobial efficacy of hydrogels containing poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which includes the compound , demonstrated weak inhibitory activity against several bacterial strains. The results indicated that while the hydrogels showed some antimicrobial properties, their effectiveness varied significantly depending on the concentration and environmental conditions .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile |

| Molecular Formula | C16H24ClN3 |

| Molecular Weight | 293.83 g/mol |

| CAS Number | 1246816-57-8 |

| Antimicrobial Activity | Weak against E. coli, P. aeruginosa |

| Potential Therapeutic Uses | Antihistaminic, Neuropharmacological |

Q & A

Q. Q1. What synthetic methodologies are reported for 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(2-(dimethylamino)ethyl)butanenitrile, and what are their critical optimization parameters?

A1. While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous nitrile-containing compounds (e.g., ) suggest multi-step routes involving:

- Nucleophilic substitution for introducing dimethylamino groups.

- Condensation reactions between chlorophenyl precursors and ethylenediamine derivatives.

- Use of catalysts (e.g., palladium or copper) to enhance regioselectivity, addressing steric hindrance from the chlorophenyl moiety .

Key optimization parameters include reaction temperature (40–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of intermediates to minimize byproducts. Purity can be assessed via HPLC with UV detection (λ = 254 nm) .

Q. Q2. What spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment?

A2. A combination of techniques is essential:

- NMR Spectroscopy : 1H and 13C NMR to confirm the positions of chlorophenyl, dimethylamino, and nitrile groups. For example, the nitrile group typically shows a signal near 120 ppm in 13C NMR .

- FTIR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and 2800–2700 cm⁻¹ (C-N stretch in dimethylamino groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 293.83 (C16H24ClN3) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for purity profiling, detecting impurities at <1% .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported solubility data across different solvent systems?

A3. Discrepancies in solubility (e.g., polar vs. non-polar solvents) may arise from crystallinity or hydration states. Methodological approaches include:

- Controlled Solvent Screening : Systematic testing in solvents like DMSO, ethanol, and hexane under standardized temperatures (25°C ± 2°C).

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify polymorphic forms affecting solubility .

- Dynamic Light Scattering (DLS) : To assess aggregation in aqueous solutions, which may reduce apparent solubility .

Q. Q4. What degradation pathways are plausible for this compound, and how can stability studies be designed to identify them?

A4. Potential degradation routes include:

- Hydrolysis : Nitrile group conversion to amides or carboxylic acids under acidic/basic conditions.

- Oxidation : Dimethylamino groups forming N-oxides.

Experimental Design : - Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light (254 nm), and varying pH (1–13).

- Analytical Monitoring : Use HPLC-MS to track degradation products. For example, a mass shift of +16 Da suggests oxidation .

- Storage Recommendations : Store as a neat solid at +20°C in amber glass under nitrogen to suppress photolytic and oxidative degradation .

Q. Q5. How can computational modeling assist in predicting the compound’s reactivity or interaction with biological targets?

A5. Advanced computational strategies include:

- Density Functional Theory (DFT) : To calculate electron density maps, identifying reactive sites (e.g., nitrile vs. chlorophenyl regions) .

- Molecular Docking : Simulate interactions with enzymes or receptors, leveraging structural analogs (e.g., ’s fenbuconazole) to predict binding affinities .

- QSAR Models : Correlate substituent effects (e.g., chloro vs. fluoro analogs from ) with biological activity .

Data Contradiction Analysis

Q. Q6. How should researchers address conflicting reports on the compound’s cytotoxicity in in vitro assays?

A6. Contradictions may stem from assay conditions or impurity profiles. Mitigation strategies:

- Standardized Protocols : Use identical cell lines (e.g., HEK293 or HepG2) and exposure times (24–72 hrs).

- Impurity Profiling : Compare batches via HPLC-MS; cytotoxic impurities like unreacted chlorophenyl intermediates may skew results .

- Dose-Response Curves : Establish EC50 values across multiple replicates to confirm reproducibility .

Q. Q7. What experimental approaches can clarify discrepancies in reported reaction yields during scale-up synthesis?

A7. Yield variations often arise from heat transfer inefficiencies or incomplete purification. Solutions include:

- Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (e.g., temperature, pH) using inline FTIR or Raman spectroscopy .

- Fractional Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to improve recovery of the final product .

- Design of Experiments (DoE) : Multivariate analysis to identify critical factors (e.g., stirring rate, reagent addition rate) affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.